molecular formula C13H19NO B6114215 2,2-dimethyl-N-(3-methylbenzyl)propanamide

2,2-dimethyl-N-(3-methylbenzyl)propanamide

Cat. No. B6114215
M. Wt: 205.30 g/mol
InChI Key: GYSMCSWMAYQPRF-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(3-methylbenzyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as DMMPA and is widely used in scientific research. The compound is synthesized through a specific method and has various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3-methylbenzyl)propanamide is not well understood. However, it is believed to interact with biological macromolecules such as proteins and nucleic acids. The compound may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(3-methylbenzyl)propanamide has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to possess antitumor and antibacterial activities. DMMPA has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-dimethyl-N-(3-methylbenzyl)propanamide in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a suitable reagent for various reactions. However, one of the limitations of using DMMPA is its limited solubility in certain solvents. This can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the use of 2,2-dimethyl-N-(3-methylbenzyl)propanamide in scientific research. For example, the compound could be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science. Additionally, DMMPA could be used as a chiral auxiliary in the synthesis of new biologically active compounds. Furthermore, the compound could be further investigated for its biological activities and mechanism of action.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-(3-methylbenzyl)propanamide involves the reaction of 3-methylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved through recrystallization.

Scientific Research Applications

2,2-dimethyl-N-(3-methylbenzyl)propanamide has various applications in scientific research. It is used as a ligand in the synthesis of metal complexes. The compound also finds application as a chiral auxiliary in asymmetric synthesis. Additionally, DMMPA is used in the synthesis of biologically active compounds such as antitumor agents and antibiotics.

properties

IUPAC Name

2,2-dimethyl-N-[(3-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-5-7-11(8-10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSMCSWMAYQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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